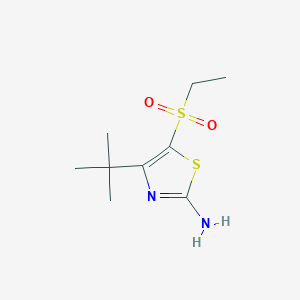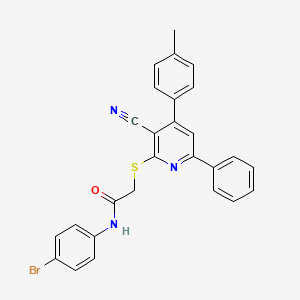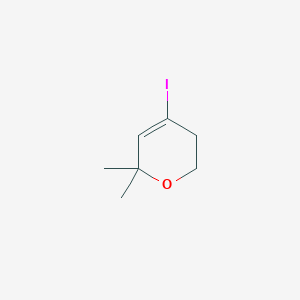
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tert-butyl group at the 4th position, an ethylsulfonyl group at the 5th position, and an amine group at the 2nd position of the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Amination: The amine group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)-1,3-thiazol-2-amine: Similar structure but lacks the ethylsulfonyl group.
5-(Ethylsulfonyl)-1,3-thiazol-2-amine: Similar structure but lacks the tert-butyl group.
Uniqueness
4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine is unique due to the presence of both the tert-butyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H16N2O2S2 |
|---|---|
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
4-tert-butyl-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H16N2O2S2/c1-5-15(12,13)7-6(9(2,3)4)11-8(10)14-7/h5H2,1-4H3,(H2,10,11) |
Clé InChI |
XSQANECVPPMFCE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(N=C(S1)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)
![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)

![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)





